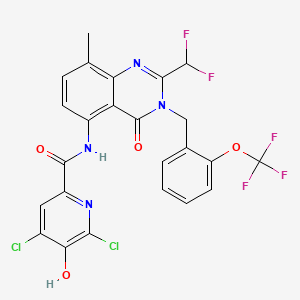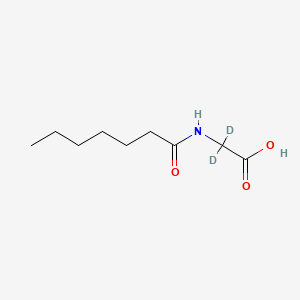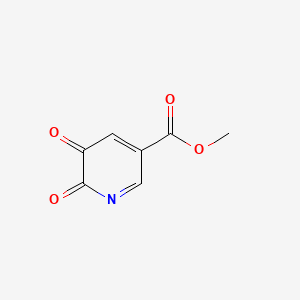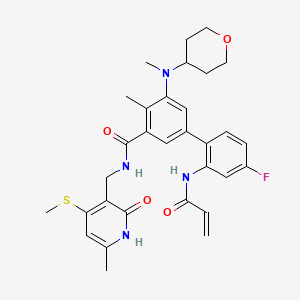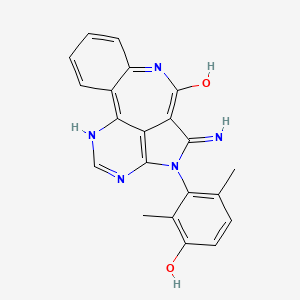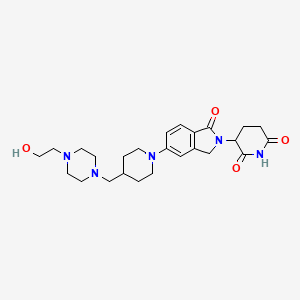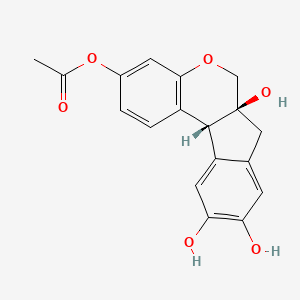
Brazilin-7-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brazilin-7-acetate is a derivative of brazilin, a natural red dye obtained from the heartwood of certain species of tropical trees. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease. This compound has shown reduced toxicity and enhanced efficacy compared to its parent compound, making it a promising candidate for further research and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of brazilin-7-acetate typically involves the acetylation of brazilin. The process begins with the extraction of brazilin from the heartwood of trees such as Caesalpinia sappan. The extracted brazilin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 7th position of the brazilin molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the high yield and purity of the final product.
化学反应分析
Types of Reactions
Brazilin-7-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert this compound back to its parent compound, brazilin.
Substitution: This reaction involves the replacement of the acetate group with other functional groups, potentially leading to the formation of new derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include quinones, reduced brazilin derivatives, and various substituted brazilin compounds. These products can have different biological and chemical properties, making them useful for various applications .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: It has been used in studies related to cell signaling and oxidative stress.
Medicine: Brazilin-7-acetate has shown promise as a therapeutic agent for neurodegenerative diseases, particularly Parkinson’s disease. .
Industry: The compound’s dyeing properties make it useful in the textile industry for producing natural red dyes
作用机制
Brazilin-7-acetate exerts its effects primarily by inhibiting the aggregation of α-synuclein, a protein that forms toxic aggregates in the brains of Parkinson’s disease patients. The compound disrupts the formation of α-synuclein fibrils and breaks down existing fibrils in a dosage-dependent manner. Additionally, this compound reduces oxidative stress by scavenging reactive oxygen species and protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
Brazilin: The parent compound of brazilin-7-acetate, known for its dyeing properties and biological activities.
Hematoxylin: Another natural dye with similar chemical structure and applications in histology.
Sappanin: A related compound with antioxidant and anti-inflammatory properties
Uniqueness of this compound
This compound stands out due to its reduced toxicity and enhanced efficacy in inhibiting α-synuclein aggregation compared to brazilin. Its ability to mitigate oxidative stress and protect neuronal cells makes it a unique and promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative diseases .
属性
分子式 |
C18H16O6 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC 名称 |
[(6aS,11bR)-6a,9,10-trihydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl] acetate |
InChI |
InChI=1S/C18H16O6/c1-9(19)24-11-2-3-12-16(5-11)23-8-18(22)7-10-4-14(20)15(21)6-13(10)17(12)18/h2-6,17,20-22H,7-8H2,1H3/t17-,18+/m0/s1 |
InChI 键 |
CJKVIXHMJFUBFG-ZWKOTPCHSA-N |
手性 SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3C4=CC(=C(C=C4C[C@]3(CO2)O)O)O |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


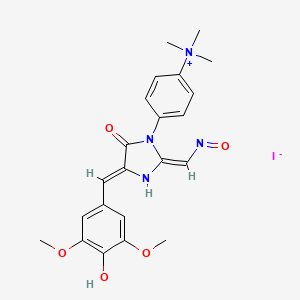
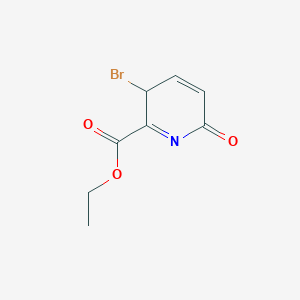
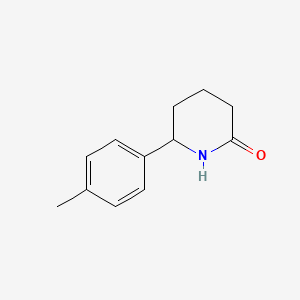
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
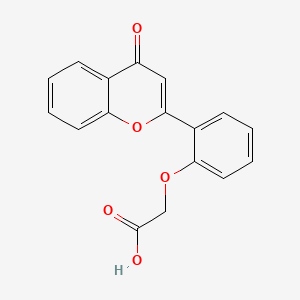
![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)
